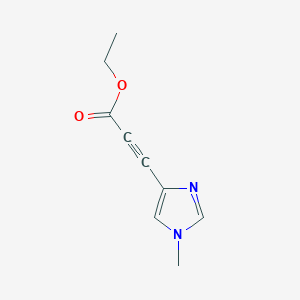

Ethyl 3-(1-methyl-1H-imidazol-4-yl)prop-2-ynoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 3-(1-methyl-1H-imidazol-4-yl)prop-2-ynoate is a compound that features an imidazole ring, a five-membered heterocyclic structure containing three carbon atoms and two nitrogen atoms. Imidazole derivatives are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate various functional groups, including aryl halides and heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(1-methyl-1H-imidazol-4-yl)prop-2-ynoate can undergo various chemical reactions, including:

Oxidation: The imidazole ring can be oxidized to form N-oxides.

Reduction: The alkyne group can be reduced to an alkene or alkane.

Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or Lindlar’s catalyst.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Imidazole N-oxides.

Reduction: Ethyl 3-(1-methyl-1H-imidazol-4-yl)prop-2-ene or Ethyl 3-(1-methyl-1H-imidazol-4-yl)propane.

Substitution: Corresponding amides or esters.

Scientific Research Applications

Ethyl 3-(1-methyl-1H-imidazol-4-yl)prop-2-ynoate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

Medicine: Explored for its pharmacological properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials with specific electronic or optical properties

Mechanism of Action

The mechanism of action of Ethyl 3-(1-methyl-1H-imidazol-4-yl)prop-2-ynoate is not fully elucidated, but it is believed to interact with various molecular targets through its imidazole ring. The compound may inhibit enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors. The exact pathways and targets depend on the specific biological context and the nature of the substituents on the imidazole ring .

Comparison with Similar Compounds

Similar Compounds

Clemizole: An antihistaminic agent containing an imidazole ring.

Omeprazole: An antiulcer drug with an imidazole core.

Metronidazole: An antibacterial and antiprotozoal agent with an imidazole structure.

Uniqueness

Ethyl 3-(1-methyl-1H-imidazol-4-yl)prop-2-ynoate is unique due to its combination of an imidazole ring with an ethyl ester and an alkyne group. This structural arrangement provides distinct reactivity and potential for diverse applications in various fields.

Biological Activity

Ethyl 3-(1-methyl-1H-imidazol-4-yl)prop-2-ynoate is an organic compound notable for its unique structural features, including an imidazole ring and a prop-2-ynoate moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which include enzyme inhibition and receptor interaction. The imidazole ring is a critical component in many biologically active molecules, contributing to the compound's reactivity and interaction with biological targets.

Structural Characteristics

The molecular formula of this compound is C9H10N2O2, with a molecular weight of approximately 178.19 g/mol. The structural features include:

- Imidazole Ring : A five-membered heterocyclic compound that plays a significant role in biological activity.

- Prop-2-ynoate Moiety : Contains a triple bond, enhancing the compound's reactivity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor, particularly in relation to various metabolic pathways.

- Receptor Binding : Its imidazole structure allows it to interact with receptors, influencing their activity and function.

The mechanism of action involves the ability of the imidazole ring to coordinate with metal ions or form hydrogen bonds with amino acid residues in proteins. This interaction can modulate the activity of enzymes or receptors, leading to therapeutic effects.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| Mthis compound | C9H10N2O2 | Methyl group instead of ethyl | Antimicrobial |

| Ethyl 3-(1H-imidazol-4-yl)acrylate | C9H9N2O2 | Lacks alkyne functionality | Anticancer |

| Ethyl Urocanate | C7H8N2O2 | Different nitrogen structure | Anti-inflammatory |

This table highlights the unique aspects of this compound compared to structurally similar compounds, emphasizing its distinct biological activity profile.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

Study 1: Enzyme Inhibition

A study demonstrated that this compound acts as a competitive inhibitor for specific enzymes involved in metabolic pathways. The inhibition was quantified using kinetic assays, revealing an IC50 value indicative of its potency.

Study 2: Receptor Interaction

Another research focused on the binding affinity of this compound to various receptors. Using radiolabeled ligands, the study established that the compound exhibits significant binding affinity, suggesting potential therapeutic applications in receptor-mediated pathways.

Properties

Molecular Formula |

C9H10N2O2 |

|---|---|

Molecular Weight |

178.19 g/mol |

IUPAC Name |

ethyl 3-(1-methylimidazol-4-yl)prop-2-ynoate |

InChI |

InChI=1S/C9H10N2O2/c1-3-13-9(12)5-4-8-6-11(2)7-10-8/h6-7H,3H2,1-2H3 |

InChI Key |

RTKIBBNLQFOTBM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C#CC1=CN(C=N1)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.